4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole
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Overview
Description
4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C14H17BrN2O. It is a derivative of indazole, a bicyclic compound containing a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Dimethylation: The methyl groups at the 5 and 6 positions can be introduced using methylating agents like methyl iodide in the presence of a base.
Tetrahydropyran-2-yl Substitution: The tetrahydropyran-2-yl group can be introduced through nucleophilic substitution reactions involving appropriate pyran derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biology: The compound can be used in the study of biological pathways and molecular interactions.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydropyran-2-yl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-indazole
- 4-Bromo-5,6-dimethyl-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Uniqueness
4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydropyran-2-yl group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17BrN2O |
---|---|
Molecular Weight |
309.20 g/mol |
IUPAC Name |
4-bromo-5,6-dimethyl-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C14H17BrN2O/c1-9-7-12-11(14(15)10(9)2)8-17(16-12)13-5-3-4-6-18-13/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
RBVPTQRRAHHCPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(C=C2C(=C1C)Br)C3CCCCO3 |
Origin of Product |
United States |
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